Technical Monograph: Ethyl 2-methylbut-3-enoate
Technical Monograph: Ethyl 2-methylbut-3-enoate
This technical guide provides an in-depth analysis of Ethyl 2-methylbut-3-enoate , a specialized
CAS: 1647-12-7 | Formula:
Executive Summary
Ethyl 2-methylbut-3-enoate is a branched, unconjugated alkene ester. Unlike its thermodynamically stable isomers (ethyl tiglate/angelate), this molecule possesses a terminal vinyl group and a chiral center at the
Chemical Identity & Physical Profile[2][3][4][5]
The molecule is defined by the interruption of conjugation between the carbonyl and the alkene. This "deconjugated" state creates a reactive C2 center that is acidic enough to allow derivatization but labile enough to trigger isomerization.
Key Physicochemical Data
| Property | Value | Technical Note |
| Appearance | Colorless liquid | Mobile, volatile. |
| Boiling Point | 130–132 °C (atm) | Lower than conjugated isomers due to reduced polarity/resonance. |
| Density | 0.899 g/mL | Phase separation from water is rapid. |
| Chirality | Racemic (standard) | C2 is a stereogenic center; amenable to enzymatic resolution. |
| Odor | Fruity, Ethereal | Reminiscent of green fruit/pineapple; high diffusion coefficient. |
| Solubility | Organic Solvents | Miscible with EtOH, Et2O, DCM. Insoluble in water. |
Synthesis & Production Strategy
While the Ireland-Claisen rearrangement is a standard academic route for
Core Methodology: The Grignard-Carbonylation Route
This method exploits the allylic rearrangement inherent in Grignard formation. When 3-chloro-1-butene (or an isomeric mixture with crotyl chloride) reacts with magnesium, the resulting equilibrium favors the attack at the more substituted position when quenched with hard electrophiles like diethyl carbonate.
Protocol:
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Grignard Formation:
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Reagents: Magnesium turnings (1.1 eq), Iodine (cat.), THF (anhydrous).
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Substrate: 3-chloro-1-butene (or crotyl chloride mixture).
-
Process: Initiate Grignard formation at 15°C. Maintain temperature <20°C to minimize Wurtz coupling.
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Mechanistic Insight: The crotyl Grignard species exists in equilibrium. Reaction with diethyl carbonate is kinetically controlled to favor the branched product (2-methyl isomer) over the linear (pentenoate) isomer.
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-
Carbonylation (The Critical Step):
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Reagent: Diethyl Carbonate (excess, solvent/reactant).
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Addition: Add Grignard solution slowly to the carbonate at 0°C.
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Quench: Acidic hydrolysis (dilute H2SO4) at 0°C.
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Control:Strict pH control is required during quench.[2] If the pH rises >8, the product will isomerize to Ethyl Tiglate.
-
-
Purification:
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Fractional distillation.[2]
-
Target Fraction: 130–132°C.
-
Impurity: Linear isomer (Ethyl 3-pentenoate) boils higher (~145°C).
-
Experimental Visualization
The following diagram illustrates the synthesis and the competing isomerization pathway.
Caption: Synthesis via Grignard carbonylation favoring the branched kinetic product, with risk of thermodynamic isomerization.
Reactivity & Stability Profile
The "Silent Killer": Base-Catalyzed Isomerization
The proton at C2 is allylic to the alkene and
-
Mechanism: Deprotonation forms a dienolate. Reprotonation at the
-carbon (C4) restores the double bond at the more substituted -position. -
Consequence: Loss of the terminal vinyl group and chirality.
-
Detection:
-
NMR: Disappearance of terminal vinyl protons (multiplets at 5.0–6.0 ppm) and appearance of a methyl singlet/quartet at 1.8 ppm.
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UV-Vis: Appearance of a strong absorption band at ~215 nm (conjugated ester).
-
Self-Validating Purity Check
Before using this reagent in critical steps (e.g., metathesis or chiral alkylation), perform this quick check:
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TLC: Run on Silica Gel (10% EtOAc/Hexane). Stain with KMnO4.
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Target: Fast-moving spot, decolorizes KMnO4 instantly.
-
Impurity (Tiglate): Slower moving, UV active (254 nm). The target is NOT UV active at 254 nm.
-
-
If the sample glows under UV light, it has isomerized. Distill immediately.
Applications in Drug Development[7]
Chiral Building Block
Ethyl 2-methylbut-3-enoate is a precursor for non-proteinogenic amino acids .
-
Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) can kinetically resolve the ester, hydrolyzing one enantiomer to the acid while leaving the other enriched.
-
Workflow:
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Racemic Ester + Buffer + CAL-B.[2]
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Extract remaining (R)-Ester.
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Chemical hydrolysis of (S)-Acid.
-
Curtius rearrangement yields chiral amines.
-
Metathesis Partner
The terminal alkene allows for Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) to construct macrocycles found in polyketide antibiotics.
- -methyl group provides steric bulk that can influence the stereoselectivity of the metathesis catalyst.
Fragment Coupling
Used in Michael Additions (as a nucleophile after deprotonation, though risky due to isomerization) or as a radical acceptor in atom-transfer radical addition (ATRA) reactions to build quaternary centers.
References
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Synthesis via Grignard Carbonylation
- Source: CN103539666A. "Preparation method of 2-methyl-3-butenoic acid ester."
-
Link:
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Ireland-Claisen Rearrangement Context
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Isomerization Risks (Deconjugation/Conjugation)
- Source:The Journal of Organic Chemistry.
-
Link:
-
Chemical Identity & Safety Data
-
Source: PubChem CID 3014026.[7]
-
Link:
-
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 4. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google Patents [patents.google.com]
- 5. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]
